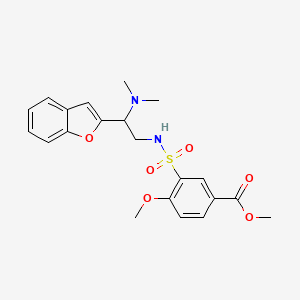

methyl 3-(N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)sulfamoyl)-4-methoxybenzoate

Description

Properties

IUPAC Name |

methyl 3-[[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]sulfamoyl]-4-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O6S/c1-23(2)16(19-11-14-7-5-6-8-17(14)29-19)13-22-30(25,26)20-12-15(21(24)28-4)9-10-18(20)27-3/h5-12,16,22H,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYLKSJAYBYEZHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNS(=O)(=O)C1=C(C=CC(=C1)C(=O)OC)OC)C2=CC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)sulfamoyl)-4-methoxybenzoate typically involves multiple steps:

Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

Attachment of Dimethylaminoethyl Group: The dimethylaminoethyl group is introduced via a nucleophilic substitution reaction, where a suitable halide (e.g., 2-chloro-N,N-dimethylethylamine) reacts with the benzofuran derivative.

Sulfamoylation: The sulfamoyl group is added by reacting the intermediate with sulfamoyl chloride in the presence of a base such as triethylamine.

Esterification: Finally, the methoxybenzoate ester is formed through esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The benzofuran moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of benzofuran-2,3-dione derivatives.

Reduction: Reduction of the nitro group (if present) can be achieved using hydrogenation over palladium on carbon or by using reducing agents like tin(II) chloride.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Palladium on carbon, tin(II) chloride.

Substitution: Alkyl halides, nucleophiles like thiols or amines.

Major Products

Oxidation: Benzofuran-2,3-dione derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it useful in the synthesis of pharmaceuticals and agrochemicals.

Biology

The compound’s structure suggests potential biological activity, particularly in the modulation of enzyme activity or receptor binding. It could be investigated for its effects on various biological pathways.

Medicine

Given its structural features, this compound might exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities. Research could focus on its efficacy and mechanism of action in these areas.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism by which methyl 3-(N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)sulfamoyl)-4-methoxybenzoate exerts its effects would depend on its specific biological target. Potential mechanisms include:

Enzyme Inhibition: The compound could inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Modulation: It might interact with cell surface or intracellular receptors, altering signal transduction pathways.

DNA Interaction: The compound could intercalate into DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several classes of molecules, including sulfonylureas, quinoline derivatives, and aminoalkyl-substituted pharmacophores.

Table 1: Structural and Functional Comparisons

Key Structural and Functional Differences

Core Aromatic System: The target compound’s benzofuran ring distinguishes it from quinolines (e.g., ) and indoles (e.g., ). Unlike triflusulfuron methyl ester (triazine core, ), the target lacks a heterocyclic triazine, which is critical for herbicidal activity via acetolactate synthase inhibition.

Sulfamoyl vs. Sulfonylurea Linkage :

- The target’s sulfamoyl group (SO₂NH) differs from the sulfonylurea bridge (SO₂NCONH) in . Sulfonylureas are prone to hydrolysis, whereas sulfamoyl groups may offer greater stability in acidic environments .

Aminoalkyl Substituents: The dimethylaminoethyl chain in the target is shorter than the dimethylaminopropyl chains in and . Shorter chains may reduce steric hindrance, favoring receptor binding in CNS-targeted compounds .

Ester vs.

Hypothetical Pharmacological/Agrochemical Implications

- CNS Applications: The dimethylaminoethyl-sulfamoyl motif resembles sumatriptan-related compounds (), suggesting possible 5-HT receptor modulation. However, the benzofuran core may shift selectivity toward other GPCRs.

- Herbicidal Potential: While lacking a triazine ring, the sulfamoyl group could interact with plant enzymes, though likely less potently than sulfonylureas ().

Research Findings and Data Gaps

- Metabolic Stability : The methyl benzoate group may resist first-pass hydrolysis better than carboxamides () but could form reactive metabolites via demethylation.

- Toxicity Risks : Perfluorinated analogs () highlight concerns about bioaccumulation, but the target’s lack of fluorination may mitigate this .

- Synthèse Challenges : The benzofuran-sulfamoyl linkage may require specialized coupling reagents, unlike the straightforward sulfonylurea synthesis in .

Biological Activity

Methyl 3-(N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)sulfamoyl)-4-methoxybenzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This compound features a unique structural arrangement, combining a benzofuran moiety with a sulfamoyl group and a methoxy-substituted benzoate. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N2O5S, with a molecular weight of approximately 408.49 g/mol. The compound's structure includes:

- Benzofuran Ring : Known for various pharmacological activities.

- Dimethylamino Group : Often associated with enhanced solubility and bioactivity.

- Sulfamoyl Group : Linked to antibacterial and anticancer properties.

Table 1: Structural Features of this compound

| Structural Feature | Description |

|---|---|

| Benzofuran Moiety | Contributes to diverse biological activities |

| Dimethylamino Group | Enhances solubility and potential bioactivity |

| Sulfamoyl Group | Associated with antibacterial and anticancer effects |

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, benzofuran derivatives have demonstrated efficacy against various cancer cell lines, including non-small cell lung carcinoma (NSCLC) cell lines A549 and NCI-H23.

Case Study: Benzofuran Derivatives as Anticancer Agents

A study assessed the anticancer activity of several benzofuran derivatives, revealing that:

- IC50 Values : The most active compounds showed IC50 values ranging from 1.48 µM to 47.02 µM against A549 cells.

- Mechanism of Action : These compounds induced apoptosis and inhibited cell cycle progression, indicating their potential as therapeutic agents.

Table 2: Anticancer Activity of Benzofuran Derivatives

| Compound Name | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 | 1.48 | Induces apoptosis |

| Compound B | NCI-H23 | 15.00 | Inhibits cell cycle progression |

| Compound C | A549 | 47.02 | Induces apoptosis |

Pharmacological Activities

Beyond anticancer effects, this compound may exhibit other pharmacological activities:

- Antioxidant Activity : Compounds with similar structures have shown potential in scavenging free radicals.

- Anti-inflammatory Effects : Some benzofuran derivatives are known to reduce inflammation in various models.

- Antibacterial Properties : The sulfamoyl group may contribute to antibacterial activity, making it relevant in treating infections.

Table 3: Pharmacological Activities of Related Compounds

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Antioxidant | Various benzofurans | Free radical scavenging |

| Anti-inflammatory | Benzofuran derivatives | Reduced inflammation |

| Antibacterial | Sulfamoyl-containing compounds | Inhibition of bacterial growth |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.